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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TM5275 sodium, a potent and orally

bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). This guide

consolidates key data on its physicochemical properties, mechanism of action, relevant

signaling pathways, and summaries of significant experimental findings.

Core Properties of TM5275 Sodium
TM5275 sodium has been characterized for its fundamental chemical and physical properties,

which are crucial for experimental design and formulation.
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Property Value Citation(s)

Molecular Weight 543.97 g/mol [1][2]

Exact Mass 543.1537 g/mol [3]

Chemical Formula C₂₈H₂₇ClN₃NaO₅ [1][2][3]

CAS Number 1103926-82-4 [1][2][3]

Purity ≥98% (HPLC) [1][2]

Solubility Soluble to 100 mM in DMSO [1][2]

Appearance White to off-white solid

Storage Store at +4°C [1][2]

Mechanism of Action and Signaling Pathways
TM5275 functions as a direct inhibitor of PAI-1, a key regulator in the fibrinolytic system. By

inhibiting PAI-1, TM5275 prevents the formation of irreversible complexes with tissue-type

plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). This action

preserves the activity of these plasminogen activators, leading to enhanced conversion of

plasminogen to plasmin, which in turn promotes the breakdown of fibrin clots.[4]

Docking studies have indicated that TM5275 binds to a specific site on the PAI-1 molecule,

inducing a conformational change that prevents its interaction with target proteases.[2] This

targeted inhibition leads to a profibrinolytic state.

The downstream effects of PAI-1 inhibition by TM5275 extend to several critical signaling

pathways implicated in fibrosis, cell proliferation, and apoptosis.

TGF-β Signaling Pathway in Fibrosis
Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. It stimulates the

production of extracellular matrix (ECM) components and also upregulates PAI-1 expression.

TM5275 has been shown to counteract the fibrotic effects of TGF-β. By inhibiting PAI-1,

TM5275 disrupts this profibrotic signaling cascade.[3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/TM5275_sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453658/
https://www.medchemexpress.com/TM5275_sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453658/
https://www.medchemexpress.com/TM5275_sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453658/
https://www.medchemexpress.com/TM5275_sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://www.medchemexpress.com/TM5275_sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://www.medchemexpress.com/TM5275_sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://pubmed.ncbi.nlm.nih.gov/23611258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7867230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7206341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TGF-β1 TGF-β Receptor SMAD Complex

Nucleus
Translocation

PAI-1 Gene
(SERPINE1)

PAI-1 Protein

Transcription &
Translation Extracellular Matrix

Deposition (Fibrosis)

tPA / uPA

Inhibition
TM5275

Inhibition
Plasmin

Activation
ECM Degradation

Click to download full resolution via product page

Figure 1. TGF-β signaling pathway and the inhibitory action of TM5275.

PI3K/AKT Signaling in Cell Proliferation
In certain cellular contexts, such as in activated hepatic stellate cells, PAI-1 can promote cell

proliferation through the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. Studies

have demonstrated that TM5275 can suppress this PAI-1-mediated proliferation by inhibiting

the phosphorylation of AKT.[3]
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Figure 2. Inhibition of PAI-1-mediated PI3K/AKT signaling by TM5275.

Summary of Preclinical Data
TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic

potential in thrombosis, fibrosis, and oncology.
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Model System Key Findings
Dosing and
Administration

Citation(s)

Rat Models of

Thrombosis

Showed significant

antithrombotic effects.

[5]

Oral administration. [5]

Non-Human Primate

Thrombosis Model

Demonstrated

antithrombotic

benefits without a

significant increase in

bleeding time.

Oral administration. [1]

Rat Models of Hepatic

Fibrosis

Markedly ameliorated

the development of

hepatic fibrosis and

suppressed the

proliferation of

activated hepatic

stellate cells.[3]

Oral administration. [3]

Mouse Model of

Intestinal Fibrosis

Attenuated TNBS-

induced colonic

fibrosis by

upregulating MMP-9

and decreasing

collagen

accumulation.[5]

50 mg/kg, oral

administration as a

carboxymethyl

cellulose suspension.

[5]

In Vitro Ovarian

Cancer Cells

Induced apoptosis

through the intrinsic

apoptotic pathway.[6]

100 μM in cell culture. [1][6]

Vascular Endothelial

Cells (In Vitro)

Prolonged the

retention of tPA on the

cell surface and

enhanced fibrinolysis.

[4]

20 and 100 μM in cell

culture.
[4]
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of TM5275.

In Vivo Thrombosis Model (Rat)
Objective: To assess the antithrombotic efficacy of TM5275.

Animal Model: Male rats.

Procedure:

Induce thrombosis through a standardized method (e.g., ferric chloride-induced carotid

artery thrombosis or an arteriovenous shunt model).

Administer TM5275 or vehicle control orally at specified doses.

Measure relevant endpoints such as time to occlusion, thrombus weight, or patency of the

vessel.

Collect blood samples to assess coagulation parameters (e.g., aPTT, PT) and platelet

function to evaluate bleeding risk.

Reference:[5]

In Vitro Cell Proliferation Assay (Hepatic Stellate Cells)
Objective: To determine the effect of TM5275 on PAI-1- or TGF-β1-induced cell proliferation.

Cell Line: Rat hepatic stellate cell line (e.g., HSC-T6).

Procedure:

Seed cells in 96-well plates and allow them to adhere.

Treat cells with recombinant PAI-1 or TGF-β1 in the presence or absence of varying

concentrations of TM5275.
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Incubate for a specified period (e.g., 24-72 hours).

Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent

Cell Viability Assay or MTT assay.

Reference:[3]

Western Blot Analysis for Signaling Pathway
Components

Objective: To investigate the effect of TM5275 on protein expression and phosphorylation.

Procedure:

Treat cells with the appropriate stimuli (e.g., TGF-β1) with or without TM5275.

Lyse the cells and quantify total protein concentration.

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

Probe the membrane with primary antibodies against target proteins (e.g., p-AKT, total

AKT, PAI-1, caspases).

Incubate with a corresponding secondary antibody conjugated to a detectable marker

(e.g., HRP).

Visualize and quantify the protein bands.

Reference:[3][6]
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Figure 3. General experimental workflow for the evaluation of TM5275.

Clinical Development Status
TM5275 is part of a series of orally bioavailable PAI-1 inhibitors that have been developed to

improve upon earlier compounds. While specific phase information for TM5275 is not detailed

in the provided search results, related second-generation molecules have progressed into

clinical trials for various indications, underscoring the therapeutic potential of this class of

inhibitors.[7]

Conclusion
TM5275 sodium is a well-characterized PAI-1 inhibitor with demonstrated efficacy in preclinical

models of thrombosis and fibrosis. Its mechanism of action, centered on the modulation of the

fibrinolytic system and key signaling pathways such as TGF-β and PI3K/AKT, presents a

compelling rationale for its therapeutic development. The data summarized in this guide
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provide a solid foundation for researchers and drug development professionals interested in

exploring the potential of PAI-1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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